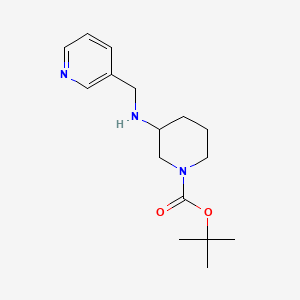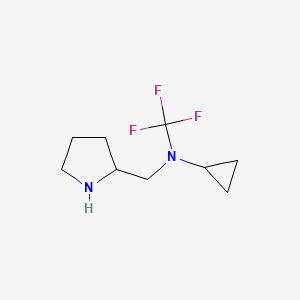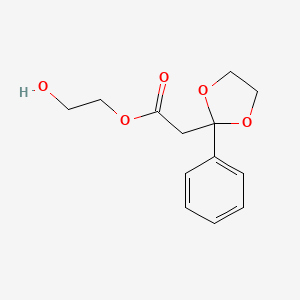
3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- typically involves the reaction of hydroquinone derivatives with appropriate reagents to introduce the hydroxyethyl and dimethoxy groups. One common method involves the alkylation of hydroquinone with ethylene oxide to introduce the hydroxyethyl group, followed by methylation using dimethyl sulfate to introduce the methoxy groups. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the alkylation and methylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxyethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the hydroxyethyl or methoxy groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the hydroxyethyl or methoxy groups.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s quinone structure makes it a useful tool in studying redox reactions and electron transfer processes in biological systems.
Medicine: Quinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- involves its ability to participate in redox reactions. The quinone structure allows it to accept and donate electrons, making it an effective electron carrier. This property is crucial in various biochemical processes, including cellular respiration and photosynthesis. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function through redox modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-(2-hydroxyethyl)-: Similar structure but lacks the dimethoxy groups.
2,5-Cyclohexadiene-1,4-dione, 2,5-dimethoxy-: Similar structure but lacks the hydroxyethyl group.
1,4-Benzoquinone: A simpler quinone without the hydroxyethyl and methoxy groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- is unique due to the presence of both hydroxyethyl and dimethoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C10H12O5 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O5/c1-14-8-5-7(12)10(15-2)6(3-4-11)9(8)13/h5,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
SNEIXPFQOAJPEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C(=C(C1=O)CCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)


![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)







